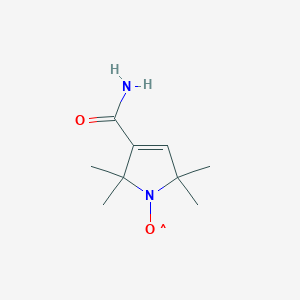

3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-

説明

特性

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5,13H,1-4H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXOTWPDUBXCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275748 | |

| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3229-73-0, 65594-24-3 | |

| Record name | NSC152271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Precursor Synthesis

The synthesis begins with 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide , a tertiary amine characterized by a pyrroline ring substituted with methyl and carbamoyl groups. This precursor is synthesized via cyclization of γ-ketoamide intermediates under alkaline conditions.

Key Reaction:

Oxidation to Nitroxide Radical

The critical step involves oxidizing the pyrroline precursor to generate the nitroxide radical. Common oxidizing agents include:

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane | 0–5°C | 2–4 hours | 70–80% |

| Hydrogen peroxide (H₂O₂) | Methanol | 25°C | 6–8 hours | 60–65% |

Mechanism :

The oxidation proceeds via a two-electron transfer mechanism, forming a stable nitroxide radical:

Purification Techniques

Post-oxidation, the crude product is purified using:

-

Recrystallization : Dissolving in hot methanol and cooling to −20°C yields light brown crystals (melting point: 197–200°C).

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >99% purity.

Industrial-Scale Production

Bulk Oxidation Reactors

Industrial synthesis employs continuous-flow reactors for scalability:

Solvent Recovery Systems

Methanol and dichloromethane are recycled via distillation, reducing production costs by 20–30%.

Physicochemical Properties of Synthetic Product

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅N₂O₂ | |

| Molecular Weight | 183.23 g/mol | |

| Melting Point | 197–200°C | |

| Solubility | Acetone, chloroform, methanol | |

| Storage | 2–8°C (stable for 24 months) |

Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Optimization

Byproduct Formation

Over-oxidation generates hydroxylamine derivatives, reducing yield. Mitigation strategies include:

Scalability Limits

Batch variability in industrial reactors is addressed via:

-

Process Analytical Technology (PAT) : Real-time monitoring of oxygen levels.

-

Quality-by-Design (QbD) : DOE studies optimize reagent stoichiometry.

| Parameter | Detail |

|---|---|

| Waste Streams | Methanol (recycled), chloride salts (neutralized) |

| OSHA Hazards | Irritant (eyes, skin); use PPE |

| Disposal | Incinerate at >800°C |

Recent Advances (2023–2025)

化学反応の分析

Types of Reactions: 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form different nitroxide derivatives.

Reduction: It can be reduced to its corresponding hydroxylamine under specific conditions.

Substitution: The nitroxide radical can participate in substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: Sodium borohydride, ascorbic acid.

Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products:

Oxidation: Formation of different nitroxide derivatives.

Reduction: Formation of hydroxylamine derivatives.

Substitution: Formation of substituted nitroxide radicals

科学的研究の応用

Molecular Imaging

Electron Paramagnetic Resonance (EPR) Imaging:

3CxP is primarily utilized in molecular imaging techniques such as Electron Paramagnetic Resonance Imaging (EPRI) and Magnetic Resonance Imaging (MRI). Its nitroxide radical structure allows it to serve as a contrast agent due to its unpaired electron, which enhances signal detection in imaging modalities. Studies have shown that 3CxP can be used to monitor reactive oxygen species (ROS) levels in biological systems, making it valuable for understanding disease mechanisms such as cancer and neurodegenerative disorders .

Biodistribution Studies:

Research has demonstrated the biodistribution of 3CxP in animal models. For instance, after intravenous administration in mice, significant concentrations were detected in blood and various organs (e.g., liver, kidney), indicating its potential for tracking physiological processes and drug delivery systems . The pharmacokinetics of 3CxP have also been characterized using EPR spectrometry, revealing a biphasic decay profile that provides insights into its metabolic stability and distribution dynamics .

Antioxidant Activity

Role in Redox Biology:

The compound's ability to act as an antioxidant has been explored extensively. It can scavenge free radicals and modulate oxidative stress within biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as Alzheimer's disease and ischemia-reperfusion injury . The antioxidant activity of 3CxP has been assessed through various assays, showing promising results that suggest its potential therapeutic applications.

Spin Labeling in Biochemistry

Use as a Spin Label:

In biochemical research, 3CxP is employed as a spin label for studying molecular dynamics and conformational changes in biomolecules. Its stable radical nature allows researchers to investigate interactions at the molecular level using techniques like EPR spectroscopy. This application is crucial for understanding protein folding, ligand binding, and other dynamic processes within cells .

Case Studies:

Several studies have highlighted the effectiveness of 3CxP as a spin label:

- Protein Dynamics: Researchers have utilized EPR to study the conformational flexibility of proteins labeled with 3CxP, providing insights into their functional mechanisms.

- Membrane Studies: The compound has been used to probe membrane dynamics and interactions with various lipid environments.

Summary Table of Applications

作用機序

The mechanism of action of 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- involves its ability to act as a stable free radical. This property allows it to interact with other radicals and reactive species, making it useful in various applications:

Molecular Targets: The compound targets free radicals and reactive oxygen species (ROS) in biological systems.

Pathways Involved: It participates in redox reactions, where it can be oxidized or reduced, thereby modulating oxidative stress and protecting cells from damage

類似化合物との比較

Chemical Identity :

Key Properties :

- Applications : Primarily used in electron paramagnetic resonance (EPR) spectroscopy as a spin label for studying biomolecular dynamics .

Comparison with Similar Compounds

Structural Analogs in Spin Labeling

A systematic comparison with related nitroxide radicals is provided below:

Functional Group Reactivity and Stability

- Carbamoyl vs. Thiol-Reactive Groups: Unlike MTSSL or iodoacetamide derivatives, the carbamoyl group lacks inherent reactivity toward thiols, making it suitable for non-covalent interactions or stable labeling in non-reducing environments .

- Ring Saturation Effects : Compared to the saturated pyrrolidine analog (CAS 702-96-5), the pyrroline ring’s partial unsaturation reduces steric hindrance, enhancing radical stability and EPR signal resolution .

- Comparison with Maleimide Derivatives : Maleimide-containing spin labels (e.g., ) exhibit rapid thiol conjugation but are prone to hydrolysis. The carbamoyl group offers superior hydrolytic stability .

Solubility and Biocompatibility

- Polarity : The carbamoyl group increases hydrophilicity compared to methylated analogs like 3-ethynyl-2,2,5,5-tetramethyl-pyrroline nitroxide (), which is more lipophilic due to the ethynyl group.

- Biological Compatibility : Carbamoyl derivatives are less cytotoxic than maleimide or iodoacetamide labels, making them preferable for in-cell EPR studies .

生物活性

3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- (commonly referred to as carbamoylPROXYL) is a nitroxide radical compound that has garnered interest in various biological applications due to its unique structural properties and biological activities. This article explores its biological activity, including its role as a spin probe in electron paramagnetic resonance (EPR) studies and its interactions with biological systems.

Chemical Structure and Properties

3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy has the molecular formula C₉H₁₅N₂O₂ and is characterized by a pyrroline ring with a carbamoyl group and a nitroxide moiety. Its structure can be represented as follows:

This compound exists in solid form with a melting point of 197-200 °C and is typically stored at temperatures between 2-8 °C for stability .

1. EPR Imaging and Spin Probing

CarbamoylPROXYL is widely used as a spin probe in EPR studies. It serves as an effective tool for investigating molecular dynamics in biological systems. For instance, it has been utilized to study oxygen levels in tumors through low-frequency EPR oximetry. Research indicates that the compound can measure changes in oxygen concentration () in fibrosarcoma models when subjected to different breathing atmospheres .

2. Radical Scavenging Activity

The nitroxide radicals like carbamoylPROXYL exhibit antioxidant properties , scavenging free radicals and thereby protecting cellular components from oxidative damage. This property is particularly relevant in studies focusing on aging and neurodegenerative diseases where oxidative stress plays a critical role .

3. Interaction with Proteins

Studies have shown that carbamoylPROXYL interacts with various proteins, including heme and non-heme proteins. The rotational correlation times of this spin label provide insights into protein dynamics and conformational changes under physiological conditions . Such interactions are crucial for understanding how nitroxides can influence biochemical pathways.

Case Study 1: EPR Oximetry in Tumor Models

In a study involving murine fibrosarcomas, researchers used carbamoylPROXYL to measure oxygen levels under different conditions. The findings demonstrated that the compound could effectively track changes in , providing valuable data on tumor hypoxia and potential therapeutic targets .

Case Study 2: Aging and Spin Clearance

Aging studies utilizing carbamoylPROXYL indicated that older mice exhibited slower spin clearance rates from the brain compared to younger counterparts. This suggests that the compound may serve as a biomarker for age-related changes in brain metabolism and oxidative stress responses .

Research Findings Summary

Q & A

How can 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy be effectively utilized as a spin probe in electron paramagnetic resonance (EPR) studies?

Methodological Answer:

This nitroxide radical serves as a stable spin probe due to its paramagnetic properties. For EPR studies:

- Prepare samples in deoxygenated buffers to prevent signal quenching by molecular oxygen.

- Use concentrations between 10–100 µM to avoid spin-spin interactions.

- Analyze hyperfine splitting patterns (e.g., triplet signals from nitrogen coupling) to infer environmental polarity or pH changes .

- Validate measurements with control experiments using diamagnetic analogs to distinguish specific radical interactions .

What methodological considerations are critical when employing this compound to assess redox dynamics in biological membranes?

Methodological Answer:

- Membrane Localization: Utilize lipophilic analogs (e.g., methyl ester derivatives) to enhance membrane permeability. Monitor partitioning using fluorescence quenching assays .

- Redox Sensitivity: Quantify the reduction rate of the nitroxide moiety (e.g., via EPR signal decay) in the presence of membrane-bound reductases or antioxidants .

- Controls: Include membrane-free systems to differentiate membrane-specific redox activity from bulk-phase reactions .

What are the optimal storage and handling conditions for maintaining the stability of this nitroxide radical in experimental settings?

Methodological Answer:

- Store solid samples at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation .

- Prepare fresh stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis.

- Avoid prolonged exposure to light or reducing agents (e.g., ascorbate) during handling .

How can researchers resolve discrepancies in free radical quantification when using this compound across different spectroscopic techniques (e.g., EPR vs. NMR)?

Methodological Answer:

- Cross-Calibration: Compare EPR signal intensity with NMR-based susceptibility measurements under identical sample conditions .

- Artifact Mitigation: For NMR, use deuterated solvents to minimize background noise; for EPR, optimize modulation amplitude to avoid signal distortion .

- Validate results with complementary methods (e.g., chemical trapping assays) to confirm radical concentrations .

What synthetic routes yield high-purity 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, and what analytical methods confirm its structural integrity?

Methodological Answer:

- Synthesis: React 3-carboxy-pyrroline precursors with carbamoylating agents (e.g., urea or isocyanates) under anhydrous conditions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol .

- Characterization: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural identity using high-resolution mass spectrometry (HRMS) and EPR .

In what ways does the steric and electronic configuration of this nitroxide influence its interaction with cellular antioxidant systems?

Methodological Answer:

- Steric Effects: The tetramethyl groups hinder access to bulky reductases, slowing reduction kinetics in crowded cellular environments .

- Electronic Effects: The carbamoyl group enhances hydrogen bonding with antioxidant enzymes (e.g., catalase), modulating redox activity .

- Experimental Design: Compare reduction rates with structurally similar probes (e.g., carboxy-pyrrolin) to isolate steric/electronic contributions .

Which spectroscopic signatures (e.g., hyperfine splitting patterns) characterize this compound in EPR analyses under varying pH conditions?

Methodological Answer:

- Acidic pH (≤5): Observe a triplet splitting pattern (aN ≈ 15–16 G) due to protonation of the carbamoyl group, altering electron density .

- Neutral/Basic pH: Hyperfine splitting decreases (aN ≈ 14 G) as the nitroxide remains deprotonated.

- Calibration: Use pH buffers with EPR-silent ions (e.g., Tris-HCl) to avoid signal interference .

What computational modeling approaches complement experimental studies of this compound's radical scavenging mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Calculate spin density distributions to predict sites of radical reactivity .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to study membrane permeability and localization .

- Validation: Correlate computed redox potentials with experimental cyclic voltammetry data .

How does the presence of carbamoyl substituents affect the compound's solubility and partitioning in lipid bilayer systems?

Methodological Answer:

- Solubility: The carbamoyl group increases hydrophilicity, requiring co-solvents (e.g., DMSO) for aqueous dissolution .

- Partitioning: Use octanol-water partition coefficients (log P) to predict membrane affinity. Experimental log P can be determined via shake-flask assays with UV quantification .

What strategies mitigate artifacts when tracking reactive oxygen species (ROS) using this probe in heterogeneous cellular environments?

Methodological Answer:

- Localized Detection: Combine with organelle-specific targeting moieties (e.g., mitochondrial-targeted esters) to reduce off-site signals .

- Kinetic Analysis: Monitor time-dependent signal decay to distinguish ROS-specific reduction from nonspecific degradation .

- Validation: Use siRNA knockdown of antioxidant enzymes (e.g., SOD) to confirm probe specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。